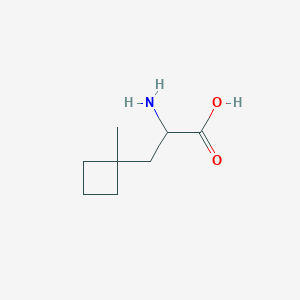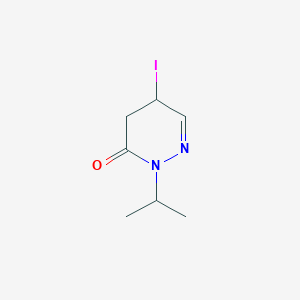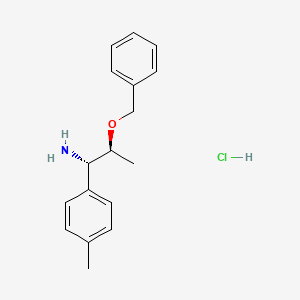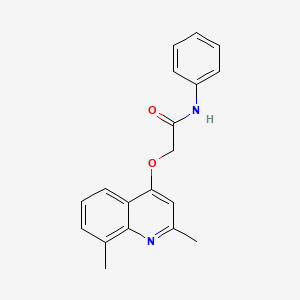
(E)-4-(2-Ethoxyvinyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(2-Ethoxyvinyl)benzonitrile is an organic compound characterized by the presence of an ethoxyvinyl group attached to a benzonitrile core. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-Ethoxyvinyl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with ethoxyacetylene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst like Pd(PPh3)4. The reaction mixture is heated to promote the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-(2-Ethoxyvinyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The ethoxyvinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-(2-ethoxyvinyl)benzoic acid.
Reduction: Formation of 4-(2-ethoxyvinyl)benzylamine.
Substitution: Formation of substituted derivatives like 4-bromo-4-(2-ethoxyvinyl)benzonitrile.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (E)-4-(2-Ethoxyvinyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxyvinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Methoxyvinyl)benzonitrile: Similar structure with a methoxy group instead of an ethoxy group.
4-(2-Ethoxyethyl)benzonitrile: Similar structure with an ethoxyethyl group instead of an ethoxyvinyl group.
Uniqueness
(E)-4-(2-Ethoxyvinyl)benzonitrile is unique due to the presence of the ethoxyvinyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness can be leveraged in various chemical and biological applications.
Propiedades
Fórmula molecular |
C11H11NO |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
4-[(E)-2-ethoxyethenyl]benzonitrile |
InChI |
InChI=1S/C11H11NO/c1-2-13-8-7-10-3-5-11(9-12)6-4-10/h3-8H,2H2,1H3/b8-7+ |
Clave InChI |
UNWSACYQPMYFFU-BQYQJAHWSA-N |
SMILES isomérico |
CCO/C=C/C1=CC=C(C=C1)C#N |
SMILES canónico |
CCOC=CC1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tris[4,4'-di-tert-butyl-(2,2')-bipyridine]ruthenium(III)](/img/structure/B13001305.png)


![5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline](/img/structure/B13001324.png)




![5-(2-hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B13001346.png)


![(7S)-5'-chloro-3-[(1R)-1-(4-chlorophenyl)ethyl]-1',2',3,4,5,6-hexahydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3'-indole]-2',5-dione](/img/structure/B13001380.png)
